1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)
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Overview
Description
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol This compound is characterized by its unique structure, which includes a cyclopentane ring fused with an isoxazole ring, and an ethanol group attached to the cyclopentane ring
Preparation Methods
The synthesis of 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) involves several steps. One common synthetic route includes the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the isoxazole ring through a cycloaddition reaction. The ethanol group is then attached via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) can be compared with other similar compounds, such as:
Cyclopentane derivatives: These compounds share the cyclopentane ring structure but may differ in their functional groups and overall reactivity.
Isoxazole derivatives: Compounds with the isoxazole ring may have different substituents, leading to variations in their chemical and biological properties.
Ethanol derivatives: These compounds contain the ethanol group but may have different core structures, affecting their reactivity and applications.
This compound’s unique combination of a cyclopentane ring, isoxazole ring, and ethanol group distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Properties
CAS No. |
126972-57-4 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.267 |
IUPAC Name |
(2R)-1-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazol-1-yl]butan-2-ol |
InChI |
InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9-,10-/m1/s1 |
InChI Key |
DGUFDNAHYHDWIS-OPRDCNLKSA-N |
SMILES |
CCC(CN1C2CCCC2CO1)O |
Synonyms |
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) |
Origin of Product |
United States |
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